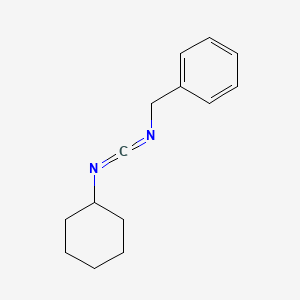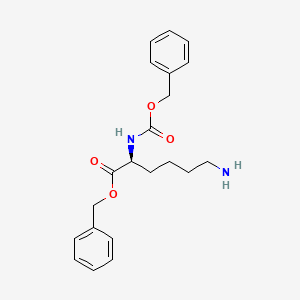
Benzyl((benzyloxy)carbonyl)-L-lysinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl((benzyloxy)carbonyl)-L-lysinate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is a derivative of L-lysine, an essential amino acid, and is often used in organic synthesis, particularly in peptide synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is used to protect the amino group of lysine during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((benzyloxy)carbonyl)-L-lysinate typically involves the protection of the amino group of L-lysine using benzyl chloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-lysine+benzyl chloroformate→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptide derivatives. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to facilitate the production of this compound.
化学反应分析
Types of Reactions
Benzyl((benzyloxy)carbonyl)-L-lysinate undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed by hydrolysis using acidic or basic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products Formed
Hydrolysis: L-lysine and benzyl alcohol.
Substitution: Various substituted lysine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
科学研究应用
Benzyl((benzyloxy)carbonyl)-L-lysinate has several scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Benzyl((benzyloxy)carbonyl)-L-lysinate involves the protection of the amino group of lysine, which prevents it from participating in unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amino group for further reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzyl chloroformate: Used for the protection of amino groups in organic synthesis.
N-Benzyloxycarbonyl-L-glutamic acid: Another amino acid derivative with a benzyloxycarbonyl protecting group.
N-Carbobenzoxy-L-glutamic acid 5-benzyl ester: Similar in structure and function to Benzyl((benzyloxy)carbonyl)-L-lysinate.
Uniqueness
This compound is unique in its specific application for protecting the amino group of lysine, which is essential for the synthesis of peptides and proteins. Its stability and ease of removal make it a valuable tool in organic synthesis and peptide chemistry.
属性
CAS 编号 |
5591-94-6 |
|---|---|
分子式 |
C21H26N2O4 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C21H26N2O4/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1 |
InChI 键 |
GCKQVXGRLKRLHJ-IBGZPJMESA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


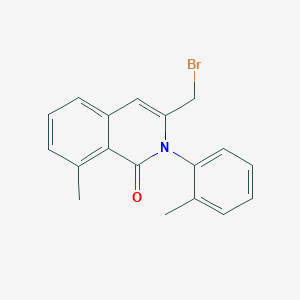
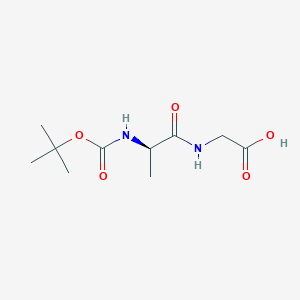
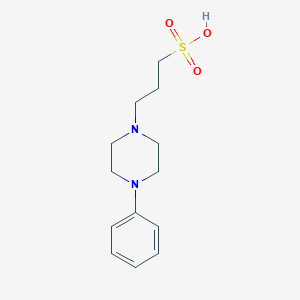
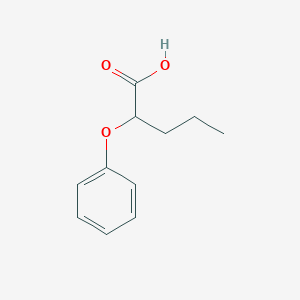
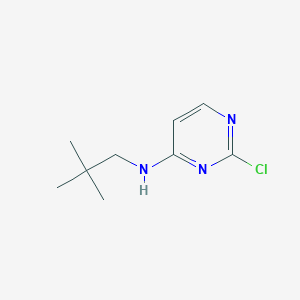
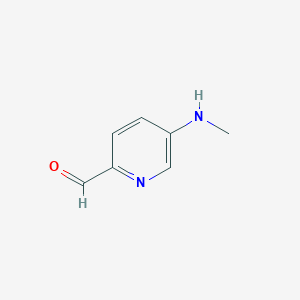
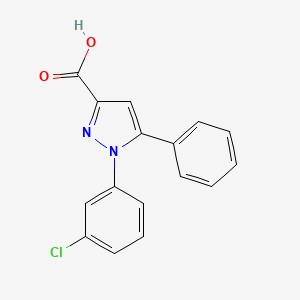
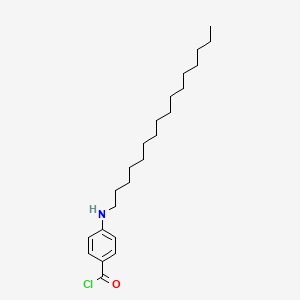
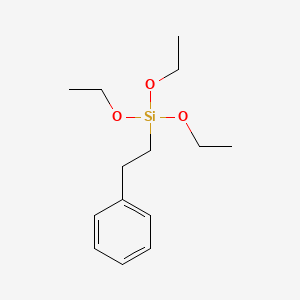
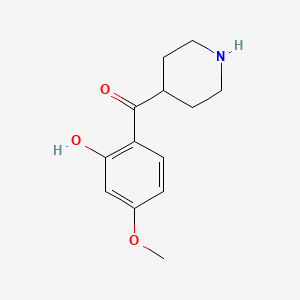
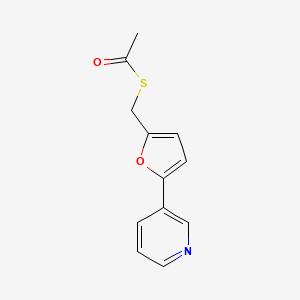
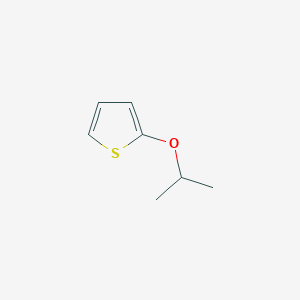
![Ethanone, 1-[4-(3-phenylpropyl)phenyl]-](/img/structure/B8671794.png)
